5-Bromothieno[2,3-b]thiophene-2-carbaldehyde
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Overview
Description
5-Bromothieno[2,3-b]thiophene-2-carbaldehyde is a heterocyclic compound that features a bromine atom and an aldehyde group attached to a thieno[2,3-b]thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]thiophene-2-carbaldehyde typically involves the bromination of thieno[2,3-b]thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under dark conditions . Another common method is the Suzuki coupling reaction, where this compound is coupled with phenylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, in a mixture of 1,2-dimethoxyethane (DME) and aqueous sodium carbonate (Na2CO3) at 80°C under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-b]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid.
Reduction: 5-Bromothieno[2,3-b]thiophene-2-methanol.
Scientific Research Applications
5-Bromothieno[2,3-b]thiophene-2-carbaldehyde has several scientific research applications:
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-b]thiophene-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the aldehyde group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of more complex structures and materials .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothieno[2,3-b]thiophene-2-carbaldehyde
- 5-Iodothieno[2,3-b]thiophene-2-carbaldehyde
- 5-Fluorothieno[2,3-b]thiophene-2-carbaldehyde
Uniqueness
5-Bromothieno[2,3-b]thiophene-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and its ability to participate in various chemical transformations .
Properties
Molecular Formula |
C7H3BrOS2 |
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Molecular Weight |
247.1 g/mol |
IUPAC Name |
5-bromothieno[2,3-b]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H3BrOS2/c8-6-2-4-1-5(3-9)10-7(4)11-6/h1-3H |
InChI Key |
FUIGPALVISUHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)Br)C=O |
Origin of Product |
United States |
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